molecular formula C21H20ClOP B072237 Acetonyltriphenylphosphonium chloride CAS No. 1235-21-8

Acetonyltriphenylphosphonium chloride

Cat. No.: B072237
CAS No.: 1235-21-8
M. Wt: 354.8 g/mol
InChI Key: XAMZZEBAJZJERT-UHFFFAOYSA-M
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Description

Acetonyltriphenylphosphonium chloride is an organic compound with the molecular formula C21H20ClOP. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is known for its role in Wittig reactions, where it acts as a phosphonium ylide precursor .

Mechanism of Action

Target of Action

It is known to be used as a reagent in c-c bond formation reactions , suggesting that its targets could be various organic compounds that undergo such reactions.

Mode of Action

Given its role in c-c bond formation , it can be inferred that it likely interacts with its targets by facilitating the formation of new carbon-carbon bonds. This could involve acting as a catalyst or intermediate in these reactions.

Biochemical Pathways

Considering its role in c-c bond formation , it likely plays a role in various organic synthesis pathways where such bond formations are required.

Result of Action

The result of acetonyltriphenylphosphonium chloride’s action is the formation of new C-C bonds in target molecules . This can lead to the synthesis of new organic compounds or the modification of existing ones, depending on the specific reaction context.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is known to be hygroscopic and soluble in hot water , suggesting that its activity could be affected by humidity and temperature. Additionally, it should be stored below +30°C , indicating that higher temperatures could potentially impact its stability or efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetonyltriphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with acetonyl chloride. The reaction typically takes place in an inert atmosphere to prevent moisture from affecting the yield. The product is then purified through recrystallization from solvents such as chloroform and benzene .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in bulk and stored under inert conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Acetonyltriphenylphosphonium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Wittig Reactions: The major products are alkenes formed through the reaction of phosphonium ylides with carbonyl compounds.

    Phosphine Oxides: Formed through oxidation reactions.

Scientific Research Applications

Acetonyltriphenylphosphonium chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Methoxymethyltriphenylphosphonium chloride
  • Ethoxymethyltriphenylphosphonium chloride
  • (Triphenylphosphoranylidene)acetaldehyde

Comparison: Acetonyltriphenylphosphonium chloride is unique due to its specific reactivity in Wittig reactions, where it forms stable ylides that are highly effective in forming carbon-carbon double bonds. Compared to similar compounds, it offers better stability and higher yields in these reactions .

Properties

IUPAC Name

2-oxopropyl(triphenyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H20OP.ClH/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMZZEBAJZJERT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H20ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50924520
Record name (2-Oxopropyl)(triphenyl)phosphanium chloride
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Molecular Weight

354.8 g/mol
Source PubChem
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CAS No.

1235-21-8
Record name Phosphonium, (2-oxopropyl)triphenyl-, chloride (1:1)
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Record name Acetonyltriphenylphosphonium chloride
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Record name Acetonyltriphenylphosphonium chloride
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Record name Acetonyltriphenylphosphonium chloride
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Synthesis routes and methods

Procedure details

A solution of 55 g of triphenylphosphine, 15.5 ml of chloroacetone and 165 ml of chloroform was refluxed for 45 minutes and after cooling to 20° C., the mixture was poured into 1.65 liters of ether. The mixture was vacuum filtered and the recovered product was washed with ether and dried under reduced pressure to obtain 26.9 g of acetonyltriphenylphosphonium chloride. The said product was added to 270 ml of aqueous 10% sodium carbonate solution and the mixture was stirred for 16 hours and was vacuum filtered. The product was washed with water and dried under reduced pressure to obtain 20.3 g of raw product which was crystallized from 50% aqueous methanol to obtain 16 g of acetonylidene triphenylphosphorane melting at 207°-208° C.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step One
Name
Quantity
1.65 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of acetonyltriphenylphosphonium chloride in forming metal complexes?

A1: this compound acts as a bulky cation in the formation of metal complexes. [, ] This is demonstrated in both studies where it reacts with metal chlorides (CoCl2 [] and RuCl3 []) to form salts with tetrahedral metal anions. The bulky phosphonium cation likely influences the crystal packing and overall stability of the resulting complexes.

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